molecular formula C9H10FN B136137 4-Fluoro-2,3-dihydro-1H-inden-1-amine CAS No. 148960-38-7

4-Fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No. B136137
CAS RN: 148960-38-7
M. Wt: 151.18 g/mol
InChI Key: SIIMRBDZNUKOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2,3-dihydro-1H-inden-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indene, which is a bicyclic organic compound that has been extensively studied for its chemical and biological properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2,3-dihydro-1H-inden-1-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, 4-Fluoro-2,3-dihydro-1H-inden-1-amine can reduce inflammation and pain. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting HDAC activity, 4-Fluoro-2,3-dihydro-1H-inden-1-amine can alter gene expression patterns and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Fluoro-2,3-dihydro-1H-inden-1-amine are complex and varied. This compound has been shown to have potent anti-inflammatory and analgesic effects, which are likely due to its inhibition of COX-2 activity. Additionally, it has been shown to have anti-cancer effects, which may be due to its inhibition of HDAC activity. However, the full extent of its biochemical and physiological effects is still being investigated.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 4-Fluoro-2,3-dihydro-1H-inden-1-amine for lab experiments is its potent activity against COX-2 and HDACs. This makes it a valuable tool for investigating the role of these enzymes in various biological processes. Additionally, its relatively simple synthesis method and high purity make it a convenient compound for use in lab experiments. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 4-Fluoro-2,3-dihydro-1H-inden-1-amine. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further investigation into its mechanism of action and biochemical and physiological effects may lead to new insights into the regulation of COX-2 and HDACs. Finally, there is potential for the development of new synthetic methods for the production of this compound, which may lead to more efficient and cost-effective production.

Synthesis Methods

The synthesis of 4-Fluoro-2,3-dihydro-1H-inden-1-amine involves the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of sodium ethoxide. The resulting product is then reduced using sodium borohydride to yield 4-Fluoro-2,3-dihydro-1H-inden-1-amine. This synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

4-Fluoro-2,3-dihydro-1H-inden-1-amine has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new painkillers. Additionally, it has been found to have potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

4-fluoro-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIMRBDZNUKOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585663
Record name 4-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2,3-dihydro-1H-inden-1-amine

CAS RN

148960-34-3
Record name 4-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2,3-dihydro-1H-inden-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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